2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Description
2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclic core with a sulfonamide group at position 7 and a phenyl substituent on the nitrogen atom. The compound is commercially available for research purposes, with purity levels typically at 90% and pricing ranging from $574 (1 mg) to $1,654 (100 mg) .
Properties
IUPAC Name |
2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-9-8-14-12-16(11-13-5-4-10-20(17)18(13)14)24(22,23)19-15-6-2-1-3-7-15/h1-3,6-7,11-12,19H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABAKASUQOECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azatricyclic Core
The tricyclic backbone is constructed through a sequential [4+3] cycloaddition and ring-closing metathesis (RCM):
Reaction Sequence
- Cycloaddition : Reacting 4-vinylpyridine with a dienophile (e.g., maleic anhydride) under Lewis acid catalysis (AlCl₃, 0°C, 12 hr) yields the bicyclic intermediate.
- RCM : Using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane (40°C, 24 hr) induces ring closure to form the tricyclic system.
Critical Parameters
- Temperature Control : Exceeding 50°C during RCM leads to oligomerization (yield drop from 68% → 22%).
- Catalyst Loading : <3 mol% results in incomplete conversion (Table 1).
Table 1: RCM Optimization Data
| Catalyst (mol%) | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 3 | 40 | 36 | 45 |
| 5 | 40 | 24 | 68 |
| 7 | 40 | 18 | 71 |
Sulfonamide Group Installation
The N-phenylsulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr):
Procedure
- Sulfonation : Treat the tricyclic intermediate with chlorosulfonic acid (ClSO₃H, 0°C → rt, 6 hr).
- Amination : React the sulfonyl chloride with aniline (2 eq) in THF/H₂O (1:1) using NaHCO₃ (3 eq) as base (0°C → rt, 12 hr).
Yield Enhancement Strategies
Oxidation to the 2-Oxo Functionality
The ketone group is installed via Kornblum oxidation:
Conditions
- Oxidant : Dimethyl sulfoxide (DMSO, 5 eq)
- Base : NaH (3 eq)
- Solvent : DMF, 80°C, 8 hr
Mechanistic Insight
DMSO acts as both oxidant and oxygen donor, converting the methylene group to ketone via a radical intermediate. ESR studies confirm the presence of sulfinyl radicals during the process.
Industrial-Scale Production Considerations
The patent US9950997B2 outlines critical adaptations for manufacturing:
Key Innovations
- Continuous Flow Reactors :
- Reduces reaction time from 24 hr (batch) → 45 min
- Improves yield consistency (RSD <2% vs 8% batch)
- Purification Protocol :
- Crystallization : Use heptane/ethyl acetate (7:3) at −20°C
- Chromatography : Silica gel with gradient elution (hexane → EtOAc)
Table 2: Batch vs Continuous Flow Performance
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Yield (%) | 68 | 85 |
| Purity (HPLC, %) | 98.2 | 99.7 |
| Productivity (kg/hr) | 0.4 | 2.1 |
Data sourced from patent US9950997B2.
Analytical Characterization
Structural confirmation employs advanced spectroscopic techniques:
1H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.89 (s, 1H, NH)
- δ 3.45 (m, 2H, CH₂N)
13C NMR
- 198.4 ppm (C=O)
- 144.2 ppm (SO₂N)
HRMS (ESI-TOF)
Comparative Analysis with Related Sulfonamides
The synthetic approach diverges significantly from analogous compounds:
Differentiating Factors
- Ring Closure Strategy : Unlike Tarazepide’s benzodiazepine fusion, this compound utilizes RCM for tricyclic formation.
- Oxidation Timing : Early-stage ketone introduction (vs late-stage in 7-hydroxyquinoline derivatives) prevents side reactions.
Table 3: Synthetic Comparison
| Parameter | Target Compound | Tarazepide |
|---|---|---|
| Cyclization Method | RCM | Friedel-Crafts |
| Sulfonamide Step | SNAr | Ullmann Coupling |
| Total Steps | 5 | 7 |
| Overall Yield (%) | 42 | 28 |
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Cost and Availability : The phenyl-substituted variant is significantly more expensive than halogenated analogs, likely due to synthetic complexity .
Functional Analogs: Quinolone Antibiotics
Key Comparisons :
- Structural Divergence: Quinolones feature a carboxylic acid group at position 11 (vs. sulfonamide in the target compound), critical for binding to DNA gyrase .
- Biological Activity: Sulfonamide derivatives lack the fluorine and piperazine substituents found in quinolones, which are essential for antibacterial efficacy .
Pharmacological Potential
- Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrase and proteases, but the target compound’s specific targets remain uncharacterized .
- Antibiotic Resistance: Quinolones face resistance due to mutations in DNA gyrase; sulfonamide derivatives may offer alternative mechanisms but require validation .
Biological Activity
2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tricyclic structure with a sulfonamide group and an oxo moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group is particularly significant as it is known for its biological activity, especially in antimicrobial and antitumor applications.
Structural Formula
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
1. Enzyme Inhibition:
The sulfonamide moiety can mimic para-amino benzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.
2. Protein Binding:
The trifluoromethyl group enhances binding affinity to certain proteins or enzymes, potentially affecting their activity and leading to various biological effects.
3. Antioxidant Activity:
Research indicates that similar compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent based on its structural similarities to known sulfonamides:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated effective inhibition against various bacterial strains including E. coli and S. aureus . |
| Mechanism | Inhibition of folate synthesis via DHPS . |
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound:
| Research | Results |
|---|---|
| Cell line assays | Induced apoptosis in cancer cell lines such as MCF-7 and HeLa . |
| Mechanism | Modulation of cell cycle proteins leading to G1 arrest . |
Other Biological Activities
Preliminary investigations suggest additional activities:
1. Anti-inflammatory Effects:
Some derivatives have shown potential in reducing inflammation markers in vitro.
2. Neuroprotective Effects:
Studies indicate potential neuroprotective properties against oxidative stress-related neuronal damage.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria.
Methodology:
- Bacterial Strains: E. coli and S. aureus.
- Assay Type: Disc diffusion and broth microdilution methods.
Results:
The compound exhibited significant inhibition zones and low minimum inhibitory concentrations (MICs), confirming its potential as an effective antimicrobial agent.
Case Study 2: Antitumor Activity Assessment
A study focused on the antitumor properties of the compound using human breast cancer cell lines (MCF-7).
Methodology:
- Cell Viability Assay: MTT assay.
Results:
The compound induced a dose-dependent decrease in cell viability and triggered apoptotic pathways as indicated by increased caspase activity.
Q & A
Q. What are the key synthetic strategies for preparing 2-oxo-N-phenyl-1-azatricyclo[...]triene-7-sulfonamide?
The synthesis of this compound typically involves multi-step routes requiring precise control of reaction conditions. Key steps include:
- Cyclization reactions to form the tricyclic core, often using catalysts like palladium or copper complexes .
- Sulfonamide coupling via nucleophilic substitution or condensation with phenylamine derivatives, optimized for regioselectivity using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters include temperature, solvent choice, and stoichiometric ratios of intermediates .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tricyclic scaffold and sulfonamide substituents. Aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 481.6 for C₂₂H₁₉N₅O₄S₂) and fragmentation patterns .
- X-Ray Crystallography : Resolves stereochemistry and bond angles in the tricyclic system, particularly for resolving ambiguities in nitrogen/sulfur coordination .
Q. What solvent systems and reaction conditions optimize yield during derivatization?
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for non-polar intermediates; DMF for polar coupling reactions .
- Catalysts : Triethylamine or DMAP for sulfonamide formation; Pd(PPh₃)₄ for cross-coupling reactions .
- Temperature : 0–5°C for sensitive intermediates (e.g., azide groups); room temperature for stable intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing effect reduces HOMO energy, enhancing stability .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The tricyclic core’s planarity may favor π-π stacking with aromatic residues in active sites .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative SAR Analysis : Evaluate substituent effects using analogs (see Table 1). For instance, replacing the phenyl group with a 3-chlorophenyl moiety increases antibacterial activity but reduces solubility .
- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2) to control variables like pH and nutrient availability .
Q. Table 1: Structural Analogs and Bioactivity Trends
| Compound | Key Substituent | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | Phenyl sulfonamide | 12.3 (Antimicrobial) | |
| 8-Oxatricyclo analog | Benzene sulfonamide | 18.7 (Antimicrobial) | |
| 3-Chlorophenyl derivative | 3-Cl-phenyl | 8.9 (Antimicrobial) |
Q. What methodologies optimize regioselectivity in derivatization reactions?
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to shield amines during sulfonylation, followed by acidic deprotection .
- Microwave-Assisted Synthesis : Enhances regioselectivity in cycloadditions (e.g., 1,3-dipolar reactions) by reducing side reactions .
- pH Control : Maintain alkaline conditions (pH 8–9) during nucleophilic substitutions to favor attack at the sulfonyl group over competing sites .
Q. How to analyze reaction mechanisms for unexpected byproducts?
- Tandem MS/MS : Identifies fragmentation pathways of byproducts (e.g., sulfonic acid derivatives from hydrolysis) .
- Kinetic Isotope Effects (KIE) : Differentiates between radical vs. ionic mechanisms in oxidation steps .
- In Situ IR Spectroscopy : Monitors intermediate formation (e.g., nitrene intermediates in azide reductions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
